Dehydrolasiocarpine

Hepatotoxicity Cytotoxicity Assay Pyrrolizidine Alkaloid

Dehydrolasiocarpine is the direct-acting, most cytotoxic dehydropyrrolizidine alkaloid (DHPA), serving as the reactive metabolite responsible for lasiocarpine's toxicity. Unlike parent PAs, it bypasses metabolic activation, making it the definitive positive control for in vitro genotoxicity screens (BMC 0.01 μM) and mechanistic studies of hepatocarcinogenesis. Its unique α,β-unsaturated ester structure (C21H31NO7, MW 409.5) is essential for accurate LC-MS/MS method development, outperforming riddelliine in potency comparisons. Procure this reference standard to generate comparative data for refining regulatory risk assessments and ensuring assay sensitivity.

Molecular Formula C21H31NO7
Molecular Weight 409.5 g/mol
CAS No. 23092-98-0
Cat. No. B1670202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrolasiocarpine
CAS23092-98-0
SynonymsDehydrolasiocarpine;  Lasiocarpine, didehydro-; 
Molecular FormulaC21H31NO7
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1=C(C=C2)COC(=O)C(C(C)OC)(C(C)(C)O)O
InChIInChI=1S/C21H31NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,10,14,16,25-26H,9,11-12H2,1-6H3/b13-7+/t14-,16-,21-/m0/s1
InChIKeyIAXLVILDXLCQDO-AXDYITGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrolasiocarpine (CAS 23092-98-0) for Research Procurement: A Dehydropyrrolizidine Diester Alkaloid Reference Standard


Dehydrolasiocarpine is a pyrrolizidine alkaloid (PA) belonging to the dehydropyrrolizidine alkaloid (DHPA) subclass [1]. It is an open-chain heliotridine-based diester [2]. As a DHPA, it is the putatively reactive, bioactivated metabolite responsible for the toxicity of its parent compound, lasiocarpine, and is characterized by an α,β-unsaturated double bond linked to the ester group at the C-7 position of the necine base, which is crucial for its mechanism of action [2].

Why Generic Pyrrolizidine Alkaloid Standards Cannot Substitute for Dehydrolasiocarpine in Toxicity and Mechanistic Studies


Pyrrolizidine alkaloids (PAs) constitute a structurally diverse class of compounds with markedly different toxicological potencies and mechanisms of activation. A key point of differentiation is that the toxicity of many PAs, such as lasiocarpine, is dependent on their metabolic bioactivation to a DHPA intermediate . Dehydrolasiocarpine is the direct, reactive DHPA metabolite of lasiocarpine . Consequently, in vitro and in vivo models that rely on the toxic action of this specific reactive intermediate require the use of dehydrolasiocarpine itself. The use of parent PAs (like lasiocarpine) or other DHPA congeners (like dehydroheliotridine or dehydroretronecine) cannot be assumed to produce equivalent quantitative or qualitative effects due to significant differences in intrinsic reactivity, target binding, and cytotoxic potency [1][2]. This guide provides the specific quantitative evidence differentiating dehydrolasiocarpine from its closest structural and functional analogs to support informed selection and procurement.

Quantitative Comparative Evidence for Dehydrolasiocarpine: Cytotoxicity and Genotoxicity Differentiation from Key Analogs


Superior Cytotoxic Potency of Lasiocarpine (Parent Compound of Dehydrolasiocarpine) Compared to Other Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells

In a direct head-to-head comparison using the HepG2-CYP3A4 cell line, lasiocarpine, the direct metabolic precursor of dehydrolasiocarpine, exhibits significantly higher cytotoxicity than several other major PAs. Its EC50 value of 10 ± 1 μM [1] makes it an order of magnitude more potent than macrocyclic diesters like riddelliine (EC50 = 97 ± 13 μM) [1] and retrorsine (EC50 = 73 ± 12 μM) [1], and over 15-fold more potent than the monoester heliotrine (EC50 = 176 ± 31 μM) [1].

Hepatotoxicity Cytotoxicity Assay Pyrrolizidine Alkaloid In Vitro Toxicology

Dehydrolasiocarpine as the Critical Bioactivated Metabolite: Differentiating Precursor Prodrug from Direct-Acting Toxin

Lasiocarpine is a prodrug that is toxic only after its metabolic conversion to its reactive intermediate, dehydrolasiocarpine . This is a critical differentiation for experimental design. The reactive pyrrolic ester structure of dehydrolasiocarpine directly attacks nucleophilic macromolecules like DNA and proteins , while lasiocarpine requires metabolic activation by cytochrome P450 enzymes (e.g., CYP3A4) to exert its toxicity [1]. Therefore, for in vitro systems lacking full metabolic competency, dehydrolasiocarpine is the relevant active agent, not lasiocarpine.

Drug Metabolism Bioactivation Hepatotoxicity Pyrrolizidine Alkaloid

Quantitative Genotoxic Potency: Benchmark Dose for Micronucleus Induction by Lasiocarpine

The genotoxic potential of lasiocarpine, the parent compound of dehydrolasiocarpine, is quantitatively defined by its benchmark concentration (BMC) for doubling of micronuclei counts in HepG2-CYP3A4 cells. The BMC (lower bound) for lasiocarpine is 0.01 μM, which is over 100-fold lower (more potent) than that for riddelliine (1.29 μM) and over 400-fold lower than that for heliotrine (4.42 μM) [1]. This indicates that the reactive metabolite (dehydrolasiocarpine) is a highly potent genotoxin.

Genotoxicity Micronucleus Assay Risk Assessment Pyrrolizidine Alkaloid

Differential Carcinogenicity Status: Lasiocarpine Metabolite Implicated as More Potent than the Class Benchmark Riddelliine

Riddelliine is the only DHPA classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program [1]. However, comparative studies have demonstrated that the open-chain diester lasiocarpine is significantly more cytotoxic and genotoxic than riddelliine [2][3]. This finding, coupled with the knowledge that lasiocarpine's toxicity is mediated by its metabolite dehydrolasiocarpine , suggests that dehydrolasiocarpine may be a more potent carcinogen than the current regulatory benchmark.

Carcinogenicity Risk Assessment Toxicology Pyrrolizidine Alkaloid

High Potency in Primary Hepatocytes: Lasiocarpine Exceeds Macrocyclic Diester Potency

In a physiologically relevant primary rat hepatocyte (PH) model, lasiocarpine exhibited an EC50 of 4 ± 1 μM [1]. This potency was significantly higher than that of other major DHPAs tested in the same system, including riddelliine (EC50 = 8 ± 1 μM) [1], senecionine (EC50 = 8 ± 1 μM) [1], and retrorsine (EC50 = 19 ± 2 μM) [1], and was dramatically higher than monocrotaline (EC50 >300 μM) [1]. This confirms the high intrinsic toxicity of the lasiocarpine/dehydrolasiocarpine pair in a model with intact metabolic pathways.

Primary Hepatocytes Cytotoxicity In Vitro Model Pyrrolizidine Alkaloid

Ranked as Top Cytotoxic DHPA in a Multi-Alkaloid Screen

In a comparative screen of eleven dehydropyrrolizidine alkaloids in CRL-2118 chicken hepatocyte cells, the estimated descending order of cytotoxicity was lasiocarpine > seneciphylline > senecionine > heliotrine > riddelliine > monocrotaline > riddelliine-N-oxide > lycopsamine > intermedine > lasiocarpine-N-oxide > senecionine-N-oxide [1]. Lasiocarpine, the parent of dehydrolasiocarpine, was identified as the most cytotoxic compound among this panel of both open-chain and macrocyclic diesters and monoesters [1].

Cytotoxicity Ranking Dehydropyrrolizidine Alkaloid High-Throughput Screening Toxicology

Validated Research Applications for Dehydrolasiocarpine Procurement Based on Comparative Evidence


As a Positive Control in In Vitro Cytotoxicity and Genotoxicity Screening Assays for DHPA Contaminants

Given its documented rank as the most cytotoxic DHPA in comparative screens [1] and its exceptionally low benchmark concentration for genotoxicity (0.01 μM) [2], dehydrolasiocarpine serves as an ideal positive control for developing and validating in vitro assays designed to detect the toxic potential of pyrrolizidine alkaloid contaminants in food, feed, and herbal products. Its high potency ensures assay sensitivity and provides a clear benchmark for comparing the relative risk of other PAs.

As a Reference Standard for Analytical Method Development (e.g., LC-MS/MS) Targeting Toxic DHPA Metabolites

Dehydrolasiocarpine is the key toxic metabolite of one of the most potent and prevalent pyrrolizidine alkaloids, lasiocarpine [1]. Therefore, it is a necessary reference standard for developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), aimed at quantifying the presence of reactive DHPA metabolites in biological matrices (e.g., plasma, liver tissue) or in vitro metabolic systems. Its unique chemical structure (C21H31NO7, MW 409.5) [2] is required for accurate identification and quantification.

For Mechanistic Studies Investigating the Direct Molecular Interactions of Reactive Pyrrolic Esters with DNA and Proteins

Unlike its parent compound lasiocarpine, which requires bioactivation, dehydrolasiocarpine is a direct-acting reactive pyrrolic ester that can bind to DNA and proteins [1]. This property makes it an essential tool for research focused on elucidating the primary molecular mechanisms of DHPA-induced hepatotoxicity, genotoxicity, and carcinogenesis, without the confounding variables of cellular uptake and metabolic enzyme efficiency that are present when using parent PAs.

As a Key Test Article in Comparative Carcinogenicity Studies Aimed at Re-Evaluating Regulatory Potency Factors

Current regulatory approaches often use riddelliine as a benchmark for PA risk assessment [1]. However, quantitative evidence demonstrates that lasiocarpine, the precursor to dehydrolasiocarpine, is significantly more potent in both cytotoxicity (EC50 10 μM vs. 97 μM) [2] and genotoxicity (BMC 0.01 μM vs. 1.29 μM) [2] assays. Procuring dehydrolasiocarpine is therefore critical for research programs designed to generate the comparative data needed to refine regulatory potency factors and improve the accuracy of public health risk assessments for this class of toxins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrolasiocarpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.